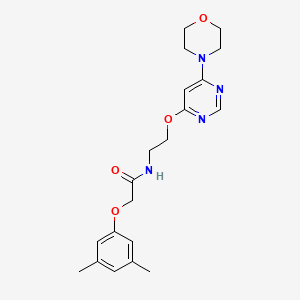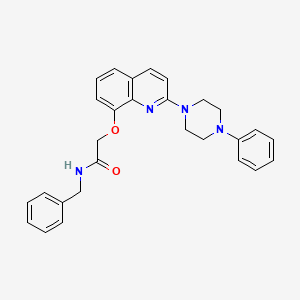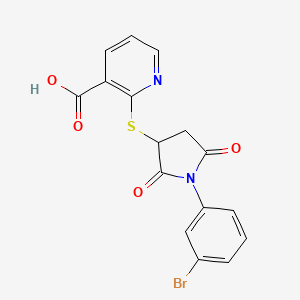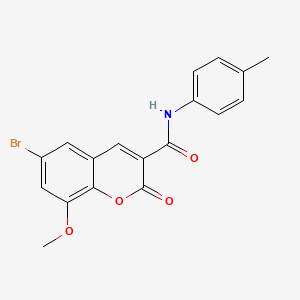
N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a complex molecule that includes several heterocyclic structures such as pyrazole, triazole, and acetamide groups, as well as aromatic systems with substituents like dimethoxyphenyl and thiophenyl groups. This compound is not directly described in the provided papers, but its synthesis likely involves multi-step reactions including the formation of pyrazole and triazole rings, as well as the introduction of various substituents through reactions with corresponding reagents.
Synthesis Analysis
The synthesis of related compounds involves initial preparation of a triazole derivative, as described in the first paper, where N-(4H-1,2,4-triazol-4-yl)acetamide is prepared by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride. Subsequent reactions with various aromatic aldehydes yield acrylamide derivatives, which can then be cyclized with hydrazine hydrate to form dihydro-1H-pyrazol-3-yl derivatives . Although the exact synthesis of the compound is not detailed, similar methodologies could be applied, with additional steps to introduce the specific substituents mentioned in its structure.
Molecular Structure Analysis
The molecular structure of such a compound would be characterized by the presence of multiple rings, including the 1,2,4-triazole and dihydro-1H-pyrazole, which are known to contribute to the rigidity of the molecule. The presence of aromatic rings with electron-donating (dimethoxyphenyl) and electron-withdrawing (thiophen-2-yl) groups would influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
The compound's reactivity would be influenced by the functional groups present. The acetamide moiety could be involved in hydrolysis reactions, while the aromatic substituents might undergo electrophilic substitution reactions. The heterocyclic rings could participate in nucleophilic substitution reactions or act as ligands in coordination chemistry. The synthesis of related compounds, such as tri-substituted methanes (TRSMs), involves multi-component reactions, indicating that the compound might also be amenable to such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heteroatoms and aromatic systems suggests that it would exhibit significant polarity, potentially leading to moderate solubility in polar solvents. The compound's melting and boiling points would be influenced by its molecular weight and the presence of intermolecular forces such as hydrogen bonding. The spectral data, including 1H NMR and IR, would provide insights into the functional groups present and the purity of the compound .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Anticonvulsant Activity : Compounds featuring 1,2,4-triazole and pyrazole rings have been synthesized and evaluated for their anticonvulsant activities. The presence of a 1,2,4-triazole ring contributes to superior activity compared to the pyrazole ring, indicating the potential of similar structures in anticonvulsant drug development (Tarikogullari et al., 2010).
Anti-inflammatory and Antioxidant Activities : Novel coordination complexes constructed from pyrazole-acetamide derivatives have been explored for their antioxidant activity, showcasing the structural components' potential in creating compounds with significant antioxidant properties (Chkirate et al., 2019).
Antimicrobial Agents : The synthesis of 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles bearing a pyrazole moiety as potent antimicrobial agents points to the application of such structures in combating microbial infections (Reddy et al., 2010).
Anti-Tumor Agents : The evaluation of bis-pyrazolyl-thiazoles incorporating the thiophene moiety for their anti-tumor activities further underscores the relevance of such structures in the search for novel chemotherapeutics (Gomha et al., 2016).
Analgesic Agents : Synthesis of novel thiazole derivatives as analgesic agents, incorporating pyrazole moieties, illustrates the potential of such compounds in pain management (Saravanan et al., 2011).
Propriétés
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O4S2/c1-23-10-7-13-25(18-23)40-31(21-36-32(42)19-24-11-5-4-6-12-24)37-38-35(40)47-22-33(43)41-28(20-27(39-41)30-16-9-17-46-30)26-14-8-15-29(44-2)34(26)45-3/h4-18,28H,19-22H2,1-3H3,(H,36,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHXCMMRAWJZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]acetamide](/img/structure/B2504458.png)
![4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2504460.png)


![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-3-carboxamide](/img/structure/B2504463.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole](/img/structure/B2504467.png)




![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2504476.png)
![3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2504477.png)
![3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2504479.png)